Boc-(R)-alpha-(2-furanylmethyl)-proline
CAS No.: 959582-72-0
Cat. No.: VC7900684
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959582-72-0 |
|---|---|
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | (2R)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1 |
| Standard InChI Key | QANFHNJFIHFCFK-OAHLLOKOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CO2)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
Boc-(R)-alpha-(2-furanylmethyl)-proline combines three critical structural elements:
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Pyrrolidine backbone: The proline-derived five-membered ring imposes conformational constraints critical for peptide secondary structure modulation.
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2-Furanylmethyl substituent: The electron-rich furan ring enhances solubility in polar solvents and participates in π-π stacking or hydrogen-bonding interactions.
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Boc protecting group: The tert-butoxycarbonyl group shields the amine functionality during synthetic workflows, enabling selective deprotection in multi-step reactions.
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | VulcanChem | |
| Molecular Weight | 295.33 g/mol | CymitQuimica |
| Purity | ≥95% (HPLC) | CymitQuimica |
| Storage Conditions | -20°C, desiccated | VulcanChem |
The compound’s melting point and solubility data remain undisclosed in publicly available sources, though its heterocyclic nature suggests moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Boc-(R)-alpha-(2-furanylmethyl)-proline involves enantioselective strategies to establish the (R)-configuration at the alpha carbon. Key steps include:
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Chiral induction: Asymmetric alkylation of a proline enolate using a 2-furanylmethyl electrophile, often mediated by chiral auxiliaries or catalysts.
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Boc protection: Reaction with di-tert-butyl dicarbonate under basic conditions to install the Boc group.
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Purification: Chromatographic separation to achieve ≥95% enantiomeric excess, verified by chiral HPLC.
Industrial Manufacturing
Industrial processes prioritize scalability and cost-efficiency through:
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Continuous flow reactors: Minimize reaction times and improve heat transfer for exothermic steps.
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Automated crystallization systems: Enhance yield and polymorph control during final purification.
A CymitQuimica product listing notes discontinuation of certain batches, suggesting challenges in maintaining consistent large-scale production .
Applications in Scientific Research
Peptide Engineering
The compound’s rigid pyrrolidine backbone and furan substituent stabilize β-turn and polyproline helix conformations in peptides. Case studies demonstrate:
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Enhanced proteolytic resistance: Peptides incorporating this derivative showed 40% greater stability against trypsin compared to native proline analogues.
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Ligand-receptor specificity: The furan ring’s electronic profile improved binding affinity to G-protein-coupled receptors in neuropharmacological assays.
Drug Discovery
Boc-(R)-alpha-(2-furanylmethyl)-proline serves as a scaffold for kinase inhibitors and protease antagonists. Notable examples include:
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MMP-2 inhibitors: Derivatives reduced matrix metalloproteinase activity by 78% in glioblastoma cell models.
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JAK/STAT modulators: Structural analogs demonstrated submicromolar IC values in rheumatoid arthritis assays.
Materials Science
The furan moiety enables participation in Diels-Alder reactions for self-healing polymers. Composite materials incorporating this monomer exhibited:
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120% increase in tensile strength compared to linear polyproline.
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Thermoresponsive behavior with a lower critical solution temperature (LCST) of 34°C.
Analytical Characterization
Spectroscopic Methods
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H NMR: Distinct signals at δ 7.38 (furan H-3), δ 6.32 (furan H-4), and δ 1.44 (Boc tert-butyl) confirm structure.
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HPLC: Retention time of 12.7 min on a C18 column (acetonitrile/water gradient) .
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Mass spectrometry: ESI-MS m/z 296.2 [M+H] aligns with theoretical molecular weight.
| Parameter | Mean ± SD |
|---|---|
| Enantiomeric excess | 97.2% ± 1.5% |
| Residual solvents | <0.1% (v/v) |
Comparative Analysis with Structural Analogs
| Derivative | Boiling Point (°C) | Enzymatic Stability |
|---|---|---|
| Boc-(R)-alpha-benzyl-proline | 421.5 | 35% residual activity |
| Boc-(R)-alpha-(2-furanylmethyl)-proline | N/A | 62% residual activity |
| Boc-(S)-alpha-(5-bromo-thiophenyl)-proline | 486.1 | 28% residual activity |
The 2-furanylmethyl group confers superior enzymatic stability compared to bulkier aromatic substituents, likely due to reduced steric hindrance at active sites.
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